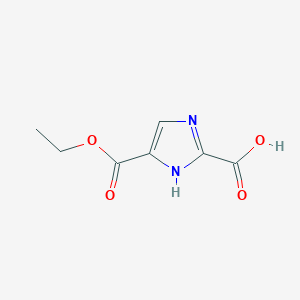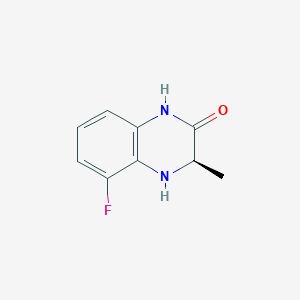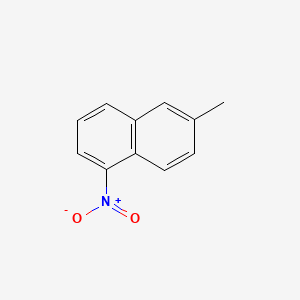
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 7th position and a methyl group at the 8th position on the quinoline ring, along with a dihydroquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Fluorination: Introduction of the fluorine atom at the 7th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Introduction of the methyl group at the 8th position using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: Formation of the dihydroquinolinone core through cyclization reactions, often involving catalytic hydrogenation or reduction.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation at specific positions on the quinoline ring using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluorine atom may enhance binding affinity and selectivity, while the methyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinolin-2(1H)-one: Lacks the methyl group at the 8th position.
8-Methylquinolin-2(1H)-one: Lacks the fluorine atom at the 7th position.
3,4-Dihydroquinolin-2(1H)-one: Lacks both the fluorine and methyl groups.
Uniqueness
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
7-fluoro-8-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10FNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2,4H,3,5H2,1H3,(H,12,13) |
InChI Key |
GICPYZVHNNIESX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)
![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)


![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)



![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)
